molecular formula C11H12O B3020949 1-[(1R,2R)-2-phenylcyclopropyl]ethanone CAS No. 14063-86-6; 212066-31-4

1-[(1R,2R)-2-phenylcyclopropyl]ethanone

Cat. No.: B3020949
CAS No.: 14063-86-6; 212066-31-4
M. Wt: 160.216
InChI Key: LFKRVDCVJRDOBG-QWRGUYRKSA-N
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Description

1-[(1R,2R)-2-Phenylcyclopropyl]ethanone (CAS: 14063-86-6) is a chiral cyclopropane derivative with the molecular formula C₁₁H₁₂O and a molecular weight of 160.216 g/mol . It features two stereocenters in the (1R,2R) configuration, forming a strained cyclopropane ring fused to a phenyl group and an acetyl substituent. This compound is a key intermediate in organic synthesis, particularly in the preparation of stereochemically complex molecules, such as cannabinoid analogs and heterocyclic frameworks . Its structural rigidity and stereochemical precision make it valuable for studying structure-activity relationships (SAR) in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(1R,2R)-2-phenylcyclopropyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8(12)10-7-11(10)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKRVDCVJRDOBG-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1C[C@H]1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

5-HT2C Receptor Agonism

One of the most significant applications of 1-[(1R,2R)-2-phenylcyclopropyl]ethanone is its role as a selective agonist for the 5-HT2C receptor. This receptor is implicated in various physiological processes, including mood regulation and appetite control. Research has shown that modifications to the phenyl ring can significantly affect the agonistic activity at the 5-HT2C receptor. For instance, fluorinated derivatives have demonstrated improved selectivity and potency compared to their non-fluorinated counterparts .

Table 1: Biological Activity of Selected Cyclopropane Derivatives

CompoundEC50 (nM)Emax (%)Selectivity (2B/2C)
This compound4.7987
Fluorinated derivative (+)-21a5.210814
Non-fluorinated analog8.09620

Antipsychotic Effects

The selective activation of the 5-HT2C receptor by compounds like this compound has been linked to antipsychotic effects in preclinical studies. These findings suggest that such compounds could be developed into novel therapeutic agents for treating psychiatric disorders, particularly those characterized by dysregulation of serotonin signaling .

Anti-addiction Properties

Emerging evidence also points to the potential of cyclopropane derivatives in addressing addiction-related behaviors. The modulation of serotonergic pathways through selective receptor agonism may provide a novel approach to developing treatments for substance use disorders .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of cyclopropane derivatives related to this compound:

  • Fluorinated Cyclopropane Derivatives : A study designed new fluorinated derivatives based on previous work with cyclopropylmethylamines. These derivatives exhibited enhanced selectivity for the 5-HT2C receptor while maintaining favorable pharmacokinetic properties .
  • Structure-Activity Relationship (SAR) Studies : Detailed SAR studies have identified key modifications that improve receptor binding affinity and selectivity. For example, introducing halogen substituents at specific positions on the phenyl ring was found to enhance biological activity without compromising selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-[(1R,2R)-2-phenylcyclopropyl]ethanone, highlighting differences in substituents, stereochemistry, and applications:

Compound Name & CAS Molecular Formula Molecular Weight (g/mol) Key Structural Differences vs. Target Compound Applications/Significance References
1-[2-(4-Fluorophenyl)cyclopropyl]ethanone
(CAS: 1218071-65-8)
C₁₁H₁₁FO 178.20 - 4-Fluoro substitution on phenyl ring
- (1S,2S) stereochemistry
Pharmaceutical intermediate; halogen enhances metabolic stability and lipophilicity .
1-[(1R,2R)-2-(5-Chlorothiophen-2-yl)cyclopropyl]ethanone
(CAS: N/A)
C₉H₉ClOS 200.69 - Thiophene replaces phenyl
- Chloro substituent
Material science; sulfur-containing heterocycles influence electronic properties .
1-((1R,2R,3R)-3-Methyl-2-(3-isopropylfuran-2-yl)cyclopentyl)ethanone
(CAS: 1143-45-9)
C₁₅H₂₂O₂ 234.33 - Cyclopentane vs. cyclopropane
- Isopropylfuran substituent
Natural product (volatile oil); exhibits antioxidant activity .
1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone
(CAS: 1807939-81-6)
C₁₁H₁₀BrFO 257.10 - Bromo and fluoro substitutions on phenyl Synthetic building block; halogens enhance binding in receptor studies .
1-{(1R,2R)-2-[(1Z)-1-Hexen-1-yl]cyclopropyl}ethanone
(CAS: 177853-64-4)
C₁₁H₁₈O 166.26 - Hexenyl chain replaces phenyl
- (1Z)-alkene configuration
Catalysis studies; alkene geometry affects cycloaddition reactivity .

Key Structural and Functional Differences

Substituent Effects: Halogenation (e.g., fluoro, chloro, bromo) increases molecular weight and lipophilicity, enhancing membrane permeability and metabolic stability. Heterocyclic Replacements: Thiophene (in 1-[(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropyl]ethanone) introduces sulfur-based π-π interactions, useful in materials science .

Ring Strain and Reactivity :

  • Cyclopropane’s high ring strain (vs. cyclopentane in ’s compound) increases reactivity, making it prone to ring-opening reactions. This property is exploited in gold-catalyzed (4+4) cycloadditions to synthesize fused heterocycles .

Stereochemical Impact :

  • The (1R,2R) configuration in the target compound contrasts with the (1S,2S) isomer in fluorophenyl analogs. Such stereochemical differences significantly alter biological activity; e.g., ortho-c oxide-bridged derivatives in show enantiomer-specific neuroprotective effects .

Q & A

Basic Research Questions

Q. What spectroscopic methods are employed to confirm the structure and stereochemistry of 1-[(1R,2R)-2-phenylcyclopropyl]ethanone?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the cyclopropane ring and ketone group. For example, cyclopropane protons typically appear as complex multiplets between δ 0.8–2.0 ppm, while the acetyl group (C=O) resonates near δ 2.1–2.3 ppm (singlet for the methyl group) .

  • HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., [M+H]+^+ at m/z 200.1201 for C11_{11}H12_{12}O) .

  • X-ray Crystallography : Used to unambiguously assign stereochemistry in crystalline derivatives (e.g., diastereomeric ratios (dr) in analogs) .

    • Data Table :
TechniqueKey Peaks/FeaturesReference
1^1H NMRδ 1.2–1.8 (cyclopropane protons), δ 2.15 (s, CH3_3CO)
13^13C NMRδ 210.5 (C=O), δ 25–35 (cyclopropane carbons)
HRMSm/z 200.1201 ([M+H]+^+, calculated for C11_{11}H12_{12}O: 200.1201)

Q. What are common synthetic routes for this compound?

  • Methodology :

  • Cyclopropanation : Reaction of α,β-unsaturated ketones with dimethylsulfoxonium methylide (Corey-Chaykovsky reaction) under controlled conditions (e.g., THF, 0°C to rt) .
  • Kinetic Resolution : Gold-catalyzed (4+4) cycloadditions with alkynes to achieve stereoselective cyclopropane formation .
  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., tert-butyldimethylsilyl-protected alcohols) to control stereochemistry .

Q. How are physicochemical properties (e.g., boiling point, solubility) determined for this compound?

  • Methodology :

  • DSC/TGA : Differential scanning calorimetry determines melting points and thermal stability.
  • HPLC : Assesses purity and solubility in solvents like hexanes/EtOAC (retention time ~8–10 min) .
  • Refractometry : Measures refractive index (e.g., 1.484) for solvent compatibility studies .

Advanced Research Questions

Q. How can stereoselective synthesis be optimized using catalytic conditions?

  • Methodology :

  • Catalyst Screening : Compare gold(I) catalysts (e.g., AuCl3_3) vs. iridium complexes for cyclopropanation efficiency. Gold catalysts favor (4+4) cycloadditions with >90% yield in toluene at 80°C .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve diastereoselectivity (dr up to 18:1) compared to THF (dr 9:1) .

  • Temperature Control : Lower temperatures (e.g., –20°C) reduce side reactions in cyclopropanation .

    • Data Table :
ConditionCatalystSolventTemp (°C)Yield (%)drReference
AAuCl3_3Toluene80639:1
BIr(COD)ClTHF251318:1
CNoneDMF03312:1

Q. How can contradictions in diastereomeric ratio (dr) data across studies be resolved?

  • Methodology :

  • Chiral Chromatography : Use Chiralpak® columns to separate enantiomers and validate dr values (e.g., 95:5 enantiomeric excess (ee) for optimized conditions) .
  • Kinetic Analysis : Monitor reaction progress via in-situ IR to identify intermediates causing dr variability .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states favoring specific diastereomers under varying conditions .

Q. What mechanistic insights do iridium-catalyzed C-H activation studies provide for functionalizing this compound?

  • Methodology :

  • Deuterium Labeling : Track C-H bond cleavage sites using D2_2O quenching in THF, revealing regioselectivity at cyclopropane carbons .

  • Kinetic Isotope Effects (KIE) : Compare reaction rates of C11_{11}H vs. C11_{11}D derivatives to identify rate-determining steps .

  • Spectroscopic Trapping : Use in-situ EPR to detect Ir(III) intermediates during catalysis .

    • Data Table :
SubstrateCatalystKIE (kH_H/kD_D)Major ProductReference
C11_{11}H12_{12}O[Ir(COD)Cl]2.8Cyclopropane-opened adduct
C11_{11}D12_{12}O[Ir(COD)Cl]1.1Retained cyclopropane

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